(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione
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Overview
Description
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely used in various medical and scientific applications due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Esterification: Formation of ester bonds to modify solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound would involve large-scale chemical synthesis, often using batch reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps might include:
Purification: Using techniques like crystallization or chromatography.
Quality Control: Ensuring the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic uses, such as anti-inflammatory or hormonal treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Hydrocortisone: A naturally occurring steroid hormone used in various medical treatments.
Uniqueness
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione may have unique properties, such as specific receptor affinity, metabolic stability, or therapeutic efficacy, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H34O5 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O5/c1-5-22(28)30-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20,29H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1 |
InChI Key |
OEUDZQUSPHZPPO-LIILDAOESA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)O |
Origin of Product |
United States |
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